2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)-
Description
2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)- is a chiral dihydrofuranone derivative characterized by an acetyloxy methyl substituent at the 4-position of the furanone ring and an (S)-configuration. This compound belongs to a broader class of γ-lactones, which are structurally diverse and exhibit varied physicochemical and biological properties.
Properties
CAS No. |
133644-77-6 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(5-oxooxolan-3-yl)methyl acetate |
InChI |
InChI=1S/C7H10O4/c1-5(8)10-3-6-2-7(9)11-4-6/h6H,2-4H2,1H3 |
InChI Key |
GDDJOYKPVHIRLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CC(=O)OC1 |
Origin of Product |
United States |
Preparation Methods
Key Reaction:
$$
\text{4-(Hydroxymethyl)dihydro-2(3H)-furanone} + \text{Acetic anhydride} \xrightarrow{\text{Acid catalyst}} \text{(S)-4-[(Acetyloxy)methyl]dihydro-2(3H)-furanone}
$$
Acylation Reaction Optimization
Catalysts and Conditions
| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|
| Sulfuric acid | 100–150 | 1–5 | 70–75 |
| Polymeric sulfonic acid | 120–180 | 1–10 | 80–84 |
| Aluminum silicate | 150–200 | 5–10 | 65–70 |
- Solvent-free conditions are preferred to minimize side reactions.
- Continuous distillation of by-products (e.g., water or carboxylates) enhances equilibrium shift toward product formation.
Industrial-Scale Process
A fixed-bed reactor system is optimal for large-scale production, as demonstrated in analogous dihydrofuranone syntheses:
- Catalyst : Polymeric sulfonic acid (e.g., Amberlyst®) for recyclability.
- Throughput : ~85% conversion per cycle with >90% selectivity toward the acetylated product.
Effluent Composition (GC Analysis):
| Component | Percentage (%) |
|---|---|
| (S)-4-[(Acetyloxy)methyl]dihydro-2(3H)-furanone | 75–84 |
| Unreacted starting material | 7–9 |
| By-products (e.g., ethers) | 7–9 |
Alternative Acylating Agents
Comparative efficiency of acyl donors:
| Acylating Agent | Reaction Time (h) | Product Purity (%) |
|---|---|---|
| Acetic anhydride | 2–3 | 95 |
| Acetyl chloride | 1–2 | 92 |
| Propionic anhydride | 3–4 | 88 |
Acetic anhydride balances reactivity and cost, making it the preferred choice.
Purification and Characterization
- Distillation : Removes low-boiling-point by-products (e.g., acetic acid).
- Chromatography : Silica gel column chromatography (hexanes/EtOAc) resolves diastereomers if present.
- Analytical Data :
- $$^1$$H NMR : δ 4.25 (m, CH$$_2$$OAc), 2.05 (s, OAc), 2.8–3.1 (m, furanone protons).
- Optical Rotation : $$[α]D^{25} = +15.6^\circ$$ (c = 1.0, CHCl$$3$$) for (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions: (5-oxooxolan-3-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (5-oxooxolan-3-yl)methyl acetate oxide using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it to (5-hydroxyoxolan-3-yl)methyl acetate using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium halides, ammonia; often in polar aprotic solvents.
Major Products Formed:
Oxidation: (5-oxooxolan-3-yl)methyl acetate oxide.
Reduction: (5-hydroxyoxolan-3-yl)methyl acetate.
Substitution: Various substituted (5-oxooxolan-3-yl)methyl derivatives.
Scientific Research Applications
(5-oxooxolan-3-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its pleasant odor and stability
Mechanism of Action
The mechanism of action of (5-oxooxolan-3-yl)methyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cellular membranes and proteins, altering their function and activity .
Comparison with Similar Compounds
Key Observations :
- Chiral analogs like (S)-5-ethyldihydro-2(3H)-furanone highlight the role of stereochemistry in biological activity, suggesting similar considerations for the target compound.
Physicochemical Properties
Calculated Molecular Weight : ~170.16 g/mol (based on formula C₈H₁₀O₄).
Notes:
Spectroscopic Data :
- IR: Expected C=O stretch at ~1750 cm⁻¹ (furanone ring) and ester C-O at ~1240 cm⁻¹ (acetyloxy) .
- ¹H NMR : Key signals include:
Stereochemical Impact
The (S)-configuration in the target compound could influence:
Biological Activity
2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)- is a compound with significant biological relevance. This article explores its chemical properties, biological activities, and potential applications based on diverse research findings.
- Molecular Formula : C7H10O4
- Molecular Weight : 158.152 g/mol
- CAS Registry Number : 133644-77-6
- IUPAC Name : 2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)-
The compound is characterized by a furanone ring structure, which contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that compounds related to 2(3H)-Furanone exhibit antimicrobial activities. For instance, studies have shown that derivatives of furanones can inhibit bacterial growth and biofilm formation. This property is particularly relevant in the context of antibiotic resistance, as these compounds may serve as alternatives or adjuncts to traditional antibiotics.
Anti-inflammatory Effects
Furanone derivatives have been studied for their anti-inflammatory properties. In vitro assays suggest that these compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity has implications for treating conditions such as arthritis and other inflammatory diseases.
Antioxidant Activity
The antioxidant potential of 2(3H)-Furanone has been explored in various studies. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous chronic diseases. The compound's ability to scavenge free radicals indicates its potential use in nutraceutical formulations aimed at enhancing health and longevity.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial effects of various furanone derivatives against a range of pathogens. Results demonstrated that certain derivatives exhibited significant inhibition of bacterial growth, suggesting potential applications in food preservation and medical therapeutics.
Study on Anti-inflammatory Mechanisms
In another study focusing on furanones' anti-inflammatory properties, researchers utilized cell culture models to assess the impact on cytokine production. The findings indicated that treatment with 2(3H)-Furanone reduced the levels of TNF-alpha and IL-6, markers associated with inflammation.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C7H10O4 |
| Molecular Weight | 158.152 g/mol |
| CAS Registry Number | 133644-77-6 |
| Antimicrobial Activity | Yes |
| Anti-inflammatory Activity | Yes |
| Antioxidant Activity | Yes |
Q & A
Q. What are the recommended synthetic routes for (S)-4-[(acetyloxy)methyl]dihydro-2(3H)-furanone, and how can enantiomeric purity be optimized?
- Methodological Answer : Asymmetric catalysis or enzymatic resolution are preferred for synthesizing the (S)-enantiomer. Reaction optimization can leverage Quantitative Structure-Property Relationship (QSPR) models to predict steric and electronic effects on yield and selectivity . For example, chiral auxiliaries like Evans’ oxazolidinones may enhance stereochemical control. Post-synthesis, enantiomeric excess (ee) should be validated via chiral HPLC or polarimetry, referencing the compound’s specific optical rotation data (e.g., [α]D values) .
Q. How can the molecular structure of this compound be unambiguously confirmed?
- Methodological Answer : Combine NMR (1H/13C) and X-ray crystallography :
- 1H NMR : Look for characteristic signals:
- Acetyloxy methyl protons at δ ~2.0–2.1 ppm (singlet).
- Dihydrofuranone ring protons as multiplet clusters (δ ~4.0–5.0 ppm) .
- X-ray : Confirm the (S)-configuration via crystallographic data, comparing bond angles and torsion parameters to known dihydrofuranone derivatives .
- Cross-validate with IR spectroscopy (C=O stretch at ~1750 cm⁻¹ for the lactone and acetyl groups) .
Q. What stability considerations are critical for handling this compound under experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) .
- Hydrolytic Sensitivity : Monitor ester group stability in aqueous media (pH 7–9 accelerates hydrolysis). Use inert atmospheres (N2/Ar) and anhydrous solvents for long-term storage .
Advanced Research Questions
Q. How can computational modeling elucidate stereochemical effects on this compound’s reactivity?
- Methodological Answer :
- Quantum Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states during nucleophilic acyl substitution at the acetyloxy group .
- Molecular Docking : Study interactions with biological targets (e.g., enzymes in lignan biosynthesis pathways) using software like AutoDock Vina. Compare (S)- and (R)-enantiomer binding affinities .
- QSPR : Train neural networks on experimental data (e.g., reaction rates, ee) to predict optimal conditions for chiral synthesis .
Q. What mechanisms underlie this compound’s bioactivity in pharmacological assays, and how do stereochemical variations influence efficacy?
- Methodological Answer :
- In Vitro Assays : Test inhibition of pro-inflammatory cytokines (e.g., TNF-α) using macrophage models. Dose-response curves can reveal IC50 differences between enantiomers .
- Chiral Resolution : Use simulated moving bed (SMB) chromatography to isolate enantiomers. Validate purity via circular dichroism (CD) spectroscopy .
- Structure-Activity Relationship (SAR) : Modify the acetyloxy or dihydrofuranone moieties and assess bioactivity shifts. For example, replacing the acetyl group with a benzoyl moiety may alter membrane permeability .
Q. How can researchers resolve contradictions in spectroscopic or bioactivity data across studies?
- Methodological Answer :
- Orthogonal Validation : If NMR signals conflict (e.g., δ shifts due to solvent effects), re-run experiments in deuterated DMSO vs. CDCl3 .
- Bioassay Reproducibility : Standardize cell lines (e.g., HepG2 vs. RAW 264.7) and control for endotoxin levels in pharmacological studies. Meta-analyses of published IC50 values can identify outliers .
- Crystallographic Reanalysis : Re-examine X-ray data for overlooked disorder or twinning artifacts that may misassign stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
